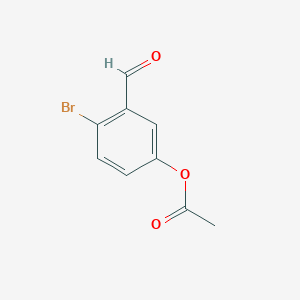

4-Bromo-3-formylphenyl acetate

Description

Contextualization within Halogenated Aromatic Aldehydes and Phenyl Esters in Chemical Research

The utility of 4-Bromo-3-formylphenyl acetate (B1210297) is best understood by examining its constituent functional groups within the broader context of chemical research.

Halogenated Aromatic Aldehydes: This class of compounds is of fundamental importance in organic synthesis. wisdomlib.org The aromatic aldehyde group is a versatile handle for various transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in numerous carbon-carbon bond-forming reactions like the Wittig, Grignard, and aldol (B89426) reactions. numberanalytics.com The presence of a halogen atom, such as bromine, on the aromatic ring significantly expands the synthetic possibilities. Halogenated compounds are crucial intermediates in the production of pharmaceuticals and agrochemicals. wisdomlib.orgmt.com The carbon-bromine bond is particularly useful as it allows for the introduction of other functional groups through powerful cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. smolecule.com

Phenyl Esters: Phenyl esters are recognized for their role as efficient acyl transfer agents. acs.orgacs.org The acetate group in 4-Bromo-3-formylphenyl acetate is susceptible to hydrolysis under basic or acidic conditions, which would unmask a phenolic hydroxyl group. This hydroxyl group can then be used in etherification or other derivatization reactions. The ester functionality can also influence the reactivity of the adjacent formyl group. In some contexts, phenyl esters have been investigated as potent enzyme inhibitors, where they act as acylating agents that form covalent bonds with active site residues. nih.gov

The combination of these three groups in a single molecule makes this compound a powerful polyfunctional building block. vulcanchem.comacs.org The distinct reactivity of each group—the aldehyde's susceptibility to nucleophilic addition, the aryl bromide's utility in metal-catalyzed coupling, and the ester's potential for hydrolysis and acylation—provides a platform for sequential and highly controlled synthetic strategies.

Historical Trajectory and Evolution of Related Synthons in Organic Chemistry

The development of synthetic chemistry has been closely linked to the discovery and utilization of versatile building blocks, or synthons. The history of compounds related to this compound traces back to the origins of organic chemistry.

The parent aromatic aldehyde, benzaldehyde (B42025), was first isolated from bitter almonds in 1803 and first synthesized by Wöhler and Liebig in 1832. wikipedia.orgbritannica.com This marked a pivotal moment, and benzaldehyde and its derivatives quickly became cornerstone reactants for synthesizing a vast array of other organic compounds, from dyes to pharmaceuticals. wikipedia.orgwisdomlib.org

The introduction of halogens to aromatic frameworks represented another major leap forward. Halogenation reactions are among the most important transformations in organic synthesis, creating intermediates that are foundational to the fine chemical industry. mt.comresearchgate.net The ability to selectively introduce a halogen onto an aromatic ring opened up new avenues for functionalization that were previously inaccessible. Early methods of halogenation have evolved into highly regioselective modern techniques, including palladium-catalyzed C-H halogenation. researchgate.net

Similarly, the strategic use of ester groups, particularly as protecting groups or as precursors to other functionalities, has a long history. The development of methods for esterification and hydrolysis are fundamental operations taught in introductory organic chemistry. More advanced applications, such as the use of phenyl esters in the Reformatsky reaction, demonstrate their long-standing utility in carbon-carbon bond formation. acs.org

The evolution of synthons has trended from simple, monofunctional molecules towards more complex, polyfunctional compounds like this compound. researchgate.net The rationale behind this evolution is efficiency. A polyfunctional synthon allows for the construction of complex molecular targets in fewer steps, a key principle of modern green and sustainable chemistry. rsc.org The development of chemoselective reactions—reactions that target one functional group in the presence of others—has been crucial in unlocking the full potential of these advanced synthons.

Identified Research Gaps and Foundational Rationale for In-Depth Investigation of this compound

The foundational rationale for the in-depth investigation of this compound lies in its potential as a trifunctional intermediate for the streamlined synthesis of complex organic molecules. vulcanchem.com While the individual reactions of aldehydes, aryl bromides, and phenyl esters are well-established, their interplay within a single, compact molecule presents both challenges and opportunities, highlighting specific research gaps.

A primary area for investigation is the development of highly chemoselective catalytic systems. A significant research gap exists in creating methodologies that can predictably and selectively target one of the three functional groups while leaving the others intact under mild conditions. For example, can the C-Br bond be exclusively engaged in a cross-coupling reaction without triggering side reactions at the formyl or acetate groups? Conversely, can the aldehyde be selectively transformed into an alkene via a Wittig reaction without affecting the other two sites? Exploring the reaction space to establish a robust "roadmap" of selective transformations for this specific synthon is a key research objective.

Another research gap involves the exploration of novel cascade reactions initiated at one of the functional sites. Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, are powerful tools for building molecular complexity rapidly. rsc.org The specific ortho-positioning of the formyl and acetate groups in this compound makes it an intriguing candidate for such investigations. For instance, an initial reaction at the aldehyde could be designed to trigger a subsequent cyclization involving the acetate group, a strategy that has been explored with related synthons like 2-formylphenyl acetate. rsc.org

Furthermore, the potential biological activities of compounds derived from this scaffold are largely unexplored. Polyfunctional aromatic compounds are prevalent in pharmaceuticals, and the unique electronic and steric environment of this compound could serve as a starting point for the synthesis of new therapeutic agents. wisdomlib.org Systematic studies to synthesize libraries of derivatives and screen them for biological activity represent a significant and open field of research. The investigation into such polyfunctional compounds is driven by the need for molecular models that can explain complex intermolecular interactions, which are often governed by the presence of multiple heteroatom-containing functionalities. acs.org

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-6(12)13-8-2-3-9(10)7(4-8)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGIUGCXIJKTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651079 | |

| Record name | 4-Bromo-3-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-73-9 | |

| Record name | 5-(Acetyloxy)-2-bromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Acetyloxy)-2-bromobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915920739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Acetyloxy)-2-bromobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QGJ9RW4H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advancements for 4 Bromo 3 Formylphenyl Acetate

Comprehensive Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-Bromo-3-formylphenyl acetate (B1210297) suggests several potential synthetic routes. The primary disconnection points are the ester linkage and the substituents on the aromatic ring.

Disconnection of the Ester Bond: The most straightforward disconnection is breaking the ester bond, which leads to 2-bromo-5-hydroxybenzaldehyde (B121625) and an acetylating agent. This approach simplifies the synthesis to the preparation of the substituted phenol (B47542) and a subsequent esterification.

Disconnection of the Formyl Group: Another strategy involves disconnecting the formyl group. This would lead to 4-bromophenyl acetate as a precursor, which would then undergo a formylation reaction. The challenge in this route lies in achieving the desired regioselectivity of the formylation.

Disconnection of the Bromo Group: A third possibility is the disconnection of the bromo group, starting from 3-formylphenyl acetate. This would necessitate a regioselective bromination of the aromatic ring, where the directing effects of the existing substituents would be crucial.

These disconnections form the basis for the established and emerging synthetic pathways discussed in the following sections.

Established Conventional Synthetic Pathways and Systemic Optimizations

Conventional syntheses of 4-Bromo-3-formylphenyl acetate and similar molecules often rely on well-established reactions. These methods are typically optimized for yield and purity, though they may not always align with the principles of green chemistry.

Regioselective Formylation Reactions on Bromophenyl Acetates

One potential pathway to this compound is the direct formylation of 4-bromophenyl acetate. The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic rings. In this case, the acetoxy group is an ortho-, para-directing group. Since the para position is blocked by the bromine atom, the formyl group would be directed to the ortho position.

However, the reactivity of the ring is influenced by both the activating acetoxy group and the deactivating bromo group. Careful optimization of reaction conditions, such as temperature and the choice of formylating agent (e.g., a complex of N,N-dimethylformamide (DMF) and phosphorus oxychloride), would be necessary to achieve a successful and regioselective formylation.

Table 1: Examples of Regioselective Formylation Reactions

| Reactant | Reagents | Product | Yield (%) |

|---|---|---|---|

| Phenol | Formamidine acetate, Acetic anhydride (B1165640) | 4-Hydroxybenzaldehyde | Variable |

| Anisole | Vilsmeier reagent (DMF, POCl₃) | p-Anisaldehyde | >90 |

This table presents analogous formylation reactions on similar substrates to illustrate the general conditions and potential outcomes.

Esterification Protocols for Bromoformylphenols

A more common and often higher-yielding approach is the esterification of a pre-synthesized bromoformylphenol. In this case, the starting material would be 2-bromo-5-hydroxybenzaldehyde. This intermediate can be synthesized by the bromination of 3-hydroxybenzaldehyde. chemicalbook.comchemicalbook.com

The esterification of 2-bromo-5-hydroxybenzaldehyde can be achieved using various standard methods. A common procedure involves reacting the phenol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. The base, which can be a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct.

Table 2: Typical Esterification Protocols

| Phenol | Acetylating Agent | Catalyst/Base | Product |

|---|---|---|---|

| 4-Bromophenol | Acetic anhydride | Anhydrous sodium acetate | 4-Bromophenyl acetate |

| Phenol | Acetyl chloride | Pyridine | Phenyl acetate |

This table provides examples of esterification reactions on analogous phenolic compounds.

Selective Halogenation Strategies for Formylphenyl Acetates

A third synthetic route involves the selective bromination of 3-formylphenyl acetate. In this pathway, the regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The formyl group is a meta-directing and deactivating group, while the acetoxy group is an ortho-, para-directing and activating group.

The directing effects of these two groups are in opposition. The stronger activating effect of the acetoxy group would likely dominate, directing the incoming bromine atom to the positions ortho and para to it. Since the para position is occupied by the formyl group, bromination is expected to occur at the position ortho to the acetoxy group, which is also meta to the formyl group, leading to the desired this compound.

Common brominating agents for such reactions include elemental bromine in a suitable solvent like acetic acid, or N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. lew.ro

Table 3: Examples of Selective Aromatic Bromination

| Substrate | Brominating Agent | Conditions | Product |

|---|---|---|---|

| Phenothiazine | Bromine in acetic acid | Room temperature | 3,7-Dibromophenothiazine |

| Enamides | Sodium bromide | Electrochemical | Bromo-enamides |

This table showcases selective bromination on different aromatic systems, illustrating the types of reagents and conditions that can be employed.

Contemporary and Emerging Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally benign. This has led to the exploration of new catalytic systems and reaction media.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com In the context of synthesizing this compound, this can be applied to each of the key reaction steps.

Sustainable Formylation: Greener alternatives to traditional formylation reagents are being explored. One approach is the use of carbon dioxide as a C1 source for formylation reactions, which represents a method for carbon capture and utilization. rsc.org While still an area of active research, this could provide a more sustainable route to formylated phenols.

Eco-Friendly Esterification: Sustainable esterification methods often focus on replacing corrosive and difficult-to-remove acid catalysts. Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) and zeolites, offer advantages like easy separation and reusability. mdpi.comacs.orgnih.gov Enzymatic catalysis, using lipases, is another green alternative that allows for high selectivity under mild reaction conditions. mdpi.com

Greener Bromination: The use of elemental bromine poses significant safety and environmental hazards. Greener brominating agents and systems have been developed to address these issues. These include the in-situ generation of bromine from bromide salts using a safe oxidant, or the use of solid-supported brominating agents that are easier to handle and result in less waste. rsc.orgsemanticscholar.orgresearchgate.net The use of water as a solvent for bromination reactions, when possible, also contributes to a more environmentally friendly process. researchgate.net For instance, a reagent prepared from a bromide/bromate mixture can be used for the facile bromination of various organic substrates under ambient conditions without the need for a catalyst. rsc.org

Homogeneous and Heterogeneous Catalytic Methods in Synthesis

The synthesis of this compound can be approached through various catalytic methods, each offering distinct advantages. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can provide high selectivity and activity under mild reaction conditions. For instance, the formylation of a brominated phenyl acetate precursor could potentially be achieved using a homogeneous palladium catalyst with a suitable phosphine (B1218219) ligand. The choice of ligand is crucial in directing the regioselectivity of the formylation to the position ortho to the bromo group.

Heterogeneous catalysis, in contrast, utilizes a catalyst in a different phase from the reactants, which simplifies catalyst recovery and product purification. A potential heterogeneous catalytic route to this compound could involve the vapor-phase bromination of 3-formylphenyl acetate over a solid acid catalyst, such as a zeolite. The defined pore structure of the zeolite can influence the regioselectivity of the bromination, favoring the desired 4-bromo isomer.

| Catalyst Type | Potential Application in Synthesis | Advantages | Challenges |

| Homogeneous | Palladium-catalyzed formylation of a brominated precursor | High selectivity, mild conditions | Catalyst separation and recycling |

| Heterogeneous | Zeolite-catalyzed bromination of 3-formylphenyl acetate | Easy catalyst recovery, potential for continuous processes | Lower activity compared to homogeneous catalysts, potential for deactivation |

Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound. The use of microreactors, with their high surface-area-to-volume ratio, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to improved reaction yields, higher purity profiles, and inherently safer processes. stevens.edu

Strategies for Enhanced Reaction Yields and Purity Profile Improvement

Improving the yield and purity of this compound requires careful optimization of the reaction conditions and purification methods. In a catalytic synthesis, the choice of catalyst, solvent, and reaction temperature can have a profound impact on the outcome. For instance, a systematic screening of different ligands for a homogeneous palladium catalyst could identify a system that maximizes the yield of the desired product while minimizing the formation of isomers.

In the context of continuous flow synthesis, the residence time of the reactants in the reactor is a critical parameter that can be finely tuned to maximize conversion and minimize byproduct formation. mdpi.com Furthermore, the integration of in-line analytical techniques, such as HPLC or GC, can provide real-time monitoring of the reaction progress, allowing for dynamic optimization of the process parameters.

Downstream processing is also crucial for achieving high purity. The use of continuous crystallization techniques can provide a highly efficient method for isolating the final product with a desired polymorphic form and purity level. rsc.org

| Strategy | Impact on Yield | Impact on Purity |

| Catalyst and Ligand Screening | Maximizes conversion to the desired product | Minimizes formation of isomeric byproducts |

| Optimization of Flow Parameters | Fine-tuning of residence time for optimal conversion | Reduces byproduct formation by precise process control |

| In-line Process Analytical Technology | Enables real-time optimization for maximum yield | Allows for immediate detection and correction of deviations that could lead to impurities |

| Continuous Crystallization | Improves recovery of the final product | Provides a highly selective purification method |

Reactivity and Mechanistic Investigations of 4 Bromo 3 Formylphenyl Acetate

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The regiochemical outcome of such reactions on 4-Bromo-3-formylphenyl acetate (B1210297) is determined by the directing effects of the existing substituents.

Directive Effects of Bromo, Formyl, and Acetate Substituents

The bromo, formyl, and acetate groups each exert distinct electronic effects on the phenyl ring, which in turn direct incoming electrophiles to specific positions.

Bromo Group: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+R), which stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions.

Formyl Group: The formyl group is a strong deactivating group and a meta-director. Its powerful electron-withdrawing inductive (-I) and resonance (-R) effects decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Acetate Group: The acetate group is an activating group and an ortho, para-director. The oxygen atom attached to the ring can donate a lone pair of electrons via resonance (+R), which increases the electron density of the ring and stabilizes the arenium ion intermediate during ortho and para attack.

Regioselectivity and Stereoselectivity in Substitution Patterns

The positions on the phenyl ring available for substitution are C2, C5, and C6. The combined directive effects of the substituents will determine the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.edumasterorganicchemistry.commasterorganicchemistry.comyoutube.comnih.govrsc.org

| Position | Activating/Deactivating Influences | Predicted Outcome |

| C2 | ortho to the formyl group (strongly deactivated), ortho to the acetate group (activated) | Substitution is unlikely due to strong deactivation by the adjacent formyl group. |

| C5 | meta to the formyl group (less deactivated), para to the bromo group (activated), ortho to the acetate group (activated) | This is a likely position for substitution due to the combined activating effects of the bromo and acetate groups and being meta to the deactivating formyl group. |

| C6 | ortho to the bromo group (activated), meta to the acetate group (less deactivated) | Substitution is possible, but likely less favored than at C5 due to being ortho to the deactivating bromo group and only meta to the activating acetate group. |

Due to the planar nature of the benzene (B151609) ring, electrophilic aromatic substitution on 4-Bromo-3-formylphenyl acetate does not typically lead to the formation of stereoisomers unless a chiral electrophile or catalyst is used.

Transformations Involving the Formyl Functional Group

The aldehyde functional group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and olefinations.

Nucleophilic Addition Reactions and Condensation Processes

The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. uoanbar.edu.iq This reactivity is the basis for several important condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a basic catalyst. mychemblog.comthermofisher.compurechemistry.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.

Perkin Reaction: In the Perkin reaction, an aromatic aldehyde is heated with an acid anhydride (B1165640) and its corresponding sodium or potassium salt to form an α,β-unsaturated carboxylic acid. iitk.ac.inwikipedia.orgcambridge.org For this compound, this would typically involve reacting it with acetic anhydride and sodium acetate.

| Condensation Reaction | Reagents | Expected Product |

| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate), base (e.g., piperidine) | Diethyl 2-((2-bromo-5-acetoxyphenyl)methylene)malonate |

| Perkin Reaction | Acetic anhydride, sodium acetate | (E)-3-(2-bromo-5-acetoxyphenyl)acrylic acid |

Selective Oxidation and Reduction Pathways of the Aldehyde

The formyl group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the aldehyde to a carboxylic acid. libretexts.orgyoutube.commasterorganicchemistry.com Care must be taken to avoid hydrolysis of the acetate ester under harsh reaction conditions.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄). masterorganicchemistry.comresearchgate.net Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the acetate group.

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 2-Bromo-5-acetoxybenzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | (2-Bromo-5-acetoxyphenyl)methanol |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful methods for converting aldehydes into alkenes.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene. thermofisher.comumkc.eduwvu.edulibretexts.orglibretexts.org The stereochemical outcome (E/Z isomerism of the resulting alkene) depends on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion. wikipedia.orgalfa-chemistry.comorganicchemistrydata.orgslideshare.net This method often provides better yields and easier purification than the traditional Wittig reaction and typically shows high selectivity for the (E)-alkene. wikipedia.orgalfa-chemistry.com

| Olefination Reaction | Reagent Type | Typical Product Stereochemistry |

| Wittig Reaction | Stabilized ylide (e.g., Ph₃P=CHCO₂Et) | (E)-alkene |

| Wittig Reaction | Non-stabilized ylide (e.g., Ph₃P=CH₂) | (Z)-alkene (often as a mixture with E) |

| Horner-Wadsworth-Emmons Reaction | Phosphonate ester (e.g., (EtO)₂P(O)CH₂CO₂Et) | (E)-alkene |

Reactivity at the Ester Moiety

The acetate group in this compound is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations are fundamental in organic chemistry for the interconversion of carboxylic acid derivatives.

Hydrolysis, Transesterification, and Ammonolysis Reactions

Hydrolysis: The hydrolysis of the acetate ester to the corresponding phenol (B47542), 2-bromo-5-hydroxybenzaldehyde (B121625), can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This is a common and high-yielding reaction for the deprotection of phenolic acetates.

Transesterification: This process involves the conversion of the acetate ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol under acidic conditions would yield methyl 4-bromo-3-formylbenzoate. This reaction is reversible, and the equilibrium can be shifted towards the product by using a large excess of the alcohol or by removing the acetic acid byproduct.

Ammonolysis: The reaction of this compound with ammonia or a primary or secondary amine leads to the formation of the corresponding amide, 4-bromo-3-formylbenzamide. This reaction, known as ammonolysis, typically requires heating and may be catalyzed by acids or bases. It proceeds through a nucleophilic acyl substitution mechanism similar to hydrolysis and transesterification.

Ester Cleavage and Protecting Group Strategies

The acetate group on the phenyl ring can serve as a protecting group for the phenolic hydroxyl group. Phenols are often protected during multi-step syntheses to prevent their interference with reactions targeting other parts of the molecule. The acetate group is a simple and effective choice for this purpose due to its ease of installation and removal.

Protection: The hydroxyl group of 2-bromo-5-hydroxybenzaldehyde can be readily acetylated using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine or triethylamine (B128534), to yield this compound.

Deprotection: The removal of the acetate protecting group (deacetylation) is typically achieved by hydrolysis under mild basic conditions, for instance, using sodium carbonate or potassium carbonate in a protic solvent like methanol or water. This regenerates the free phenol without affecting other sensitive functional groups that might be present in the molecule. The choice of deprotection conditions is crucial to ensure the selectivity of the reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide

The carbon-bromine bond in this compound provides a reactive handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. This reaction is widely used for the formation of biaryl structures. In the context of this compound, the aryl bromide can be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the 4-position.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and can be tailored to the specific substrates being used.

| Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 3-Formyl-4-phenylphenyl acetate |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 3-Formyl-4-(4-methoxyphenyl)phenyl acetate |

| Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 3-Formyl-4-(thiophen-2-yl)phenyl acetate |

Heck and Sonogashira Coupling Reactions

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This compound can serve as the aryl halide component in this reaction, allowing for the introduction of vinyl groups at the 4-position. The reaction is typically carried out in the presence of a palladium catalyst and a base. The stereochemical outcome of the Heck reaction is often highly controlled, usually favoring the trans isomer of the resulting substituted alkene.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. This reaction provides a powerful method for the synthesis of substituted alkynes. This compound can be coupled with a variety of terminal alkynes to generate 4-alkynyl-3-formylphenyl acetate derivatives. The reaction typically employs a palladium catalyst, a copper(I) salt (such as CuI), and an amine base (which also often serves as the solvent).

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Styrene (Heck) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | (E)-3-Formyl-4-styrylphenyl acetate |

| Phenylacetylene (Sonogashira) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3-Formyl-4-(phenylethynyl)phenyl acetate |

| 1-Hexyne (Sonogashira) | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 4-(Hex-1-yn-1-yl)-3-formylphenyl acetate |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, as well as other nitrogen-containing compounds. wikipedia.org this compound can be used as the aryl halide substrate to introduce various amino groups at the 4-position, leading to the synthesis of substituted anilines.

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for the success of this reaction, as it facilitates the key steps of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is typically required.

| Amine | Catalyst | Ligand | Base | Solvent | Product |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 3-Formyl-4-(phenylamino)phenyl acetate |

| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 3-Formyl-4-morpholinophenyl acetate |

| Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 4-(Benzylamino)-3-formylphenyl acetate |

Radical Reactions and Photochemical Transformations

The reactivity of this compound in radical and photochemical reactions is dictated by the interplay of its three key functional groups: the bromo substituent, the formyl group, and the phenyl acetate moiety. While specific studies on this exact molecule are not extensively documented in the literature, its behavior can be inferred from the well-established chemistry of related aryl halides and substituted benzaldehydes.

Radical Reactions:

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, a process that can be initiated by radical initiators or photochemically. This cleavage would generate an aryl radical, specifically the 5-acetoxy-2-formylphenyl radical. The formation of such aryl radicals opens pathways to a variety of subsequent reactions.

One common fate of aryl radicals is hydrogen atom abstraction from a suitable donor, leading to the formation of the corresponding debrominated product, 3-formylphenyl acetate. Alternatively, in the presence of trapping agents or other reactive species, the aryl radical can participate in addition reactions or cyclization reactions, depending on the reaction conditions and the presence of other functional groups.

The formyl group can also participate in radical reactions. Under certain conditions, the aldehydic hydrogen can be abstracted to form an acyl radical. These acyl radicals can then undergo various transformations, such as decarbonylation or addition to unsaturated systems. The presence of the electron-withdrawing bromo and acetate groups on the aromatic ring can influence the stability and reactivity of these radical intermediates.

Photochemical Transformations:

Upon absorption of ultraviolet (UV) light, this compound is expected to undergo photochemical transformations primarily centered around the aryl bromide chromophore. The excitation of aryl halides can lead to the homolytic cleavage of the carbon-halogen bond, generating an aryl radical and a bromine atom. This process is a key step in the photochemical dehalogenation of many aryl halides.

In the presence of a hydrogen-donating solvent or reagent, the resulting 5-acetoxy-2-formylphenyl radical can abstract a hydrogen atom to yield 3-formylphenyl acetate. The efficiency of this photochemical dehalogenation can be influenced by factors such as the solvent, the presence of electron donors or acceptors, and the wavelength of the incident light.

The formyl and acetate groups can also influence the photochemical behavior of the molecule. The formyl group, with its n→π* transition, can act as a photosensitizer, potentially facilitating intersystem crossing to a triplet state. The excited state reactivity of the molecule would be a complex interplay of the excited states associated with the different functional groups.

A summary of potential radical and photochemical reaction products of this compound is presented in the table below.

| Starting Material | Reaction Type | Potential Product(s) |

| This compound | Radical Debromination | 3-formylphenyl acetate |

| This compound | Photochemical Dehalogenation | 3-formylphenyl acetate |

| This compound | Radical Acyl Abstraction | 4-Bromo-3-carboxyphenyl acetate (after oxidation) |

Kinetic and Spectroscopic Methodologies for Mechanistic Elucidation

Kinetic Methodologies:

Kinetic studies are essential for determining the rate laws of the reactions, which in turn provide information about the species involved in the rate-determining step. For photochemical reactions, quantum yield measurements are crucial for quantifying the efficiency of a particular photochemical process. By systematically varying the concentrations of reactants, quenchers, and sensitizers, and monitoring the reaction progress over time (e.g., using chromatography or spectroscopy), a detailed kinetic profile of the reaction can be established.

Competition kinetics can also be employed to determine the relative reactivity of the radical intermediates. For instance, by introducing a known radical trap at a specific concentration and comparing the yield of the trapped product to the yield of other reaction products, the rate constants for competing reaction pathways can be estimated.

Spectroscopic Methodologies:

Spectroscopic techniques are indispensable for the direct observation and characterization of the short-lived intermediates that are often involved in radical and photochemical reactions.

Transient Absorption Spectroscopy: This powerful technique allows for the detection of species with lifetimes in the nanosecond to femtosecond range. By exciting a sample with a short laser pulse and monitoring the change in absorbance of a probe beam at different delay times, the absorption spectra of excited states and radical intermediates can be obtained. This provides direct evidence for their formation and allows for the study of their decay kinetics. For this compound, transient absorption spectroscopy could potentially be used to observe the formation and decay of the 5-acetoxy-2-formylphenyl radical.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. By placing the sample in a magnetic field and irradiating it with microwaves, an EPR spectrum is obtained which provides information about the structure and environment of the radical. While the direct detection of highly reactive radicals can be challenging, spin trapping techniques can be employed. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR.

The table below summarizes the key mechanistic questions and the methodologies that could be employed to address them for the reactions of this compound.

| Mechanistic Question | Experimental Approach | Expected Information |

| What is the rate-determining step of the reaction? | Kinetic studies (varying reactant concentrations) | Reaction order, rate law |

| What is the efficiency of the photochemical transformation? | Quantum yield measurements | Efficiency of light-induced product formation |

| What are the primary intermediates in the reaction? | Transient Absorption Spectroscopy, EPR with spin trapping | Spectra and lifetimes of excited states and radical intermediates |

| What is the structure of the radical intermediates? | EPR Spectroscopy | Hyperfine coupling constants, g-factor, providing structural information |

By combining these kinetic and spectroscopic methodologies, a comprehensive understanding of the radical and photochemical reactivity of this compound can be achieved, providing valuable insights into the fundamental processes that govern its chemical transformations.

Information on "this compound" is Currently Limited in Scientific Literature

The inquiry sought to detail the applications of this compound in two primary areas: its utilization as a key precursor in the synthesis of complex organic molecules and its role in advanced materials science and polymer chemistry. The requested article structure included specific subsections on its use as a building block for diverse heterocyclic scaffolds, an intermediate in the total synthesis of natural products, a contributor to the development of pharmaceutical leads, a monomer for functionalized polymers, and a precursor for organic electronic and optoelectronic materials.

Despite extensive searches, no specific examples or research findings directly corresponding to these applications for this compound could be located. The scientific literature provides information on structurally similar compounds, such as other brominated and formylated phenyl derivatives, and their various applications. For instance, related compounds are utilized in the synthesis of thiophene (B33073) derivatives which have applications in electronics and pharmaceuticals. Additionally, various bromo- and formyl-substituted aromatic compounds serve as important building blocks in organic synthesis. However, a direct extrapolation of these applications to this compound would be speculative and lack the required scientific accuracy.

The synthesis of this compound would likely involve the acetylation of 4-bromo-3-hydroxybenzaldehyde, a commercially available starting material. The reactivity of its functional groups—the bromo, formyl, and acetate moieties—suggests its potential as a versatile intermediate. The aldehyde group can undergo various reactions such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. The bromo substituent allows for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds. The acetate group can be hydrolyzed to reveal a phenol, providing another site for chemical modification.

While the chemical structure of this compound suggests potential for the outlined applications, the absence of dedicated research articles prevents a detailed and evidence-based discussion as requested. Further research and publication in peer-reviewed scientific journals are necessary to fully elucidate the practical applications of this specific compound in the fields of organic synthesis and materials science.

Applications of 4 Bromo 3 Formylphenyl Acetate As a Versatile Synthetic Intermediate

Integration into Agrochemical Precursor Synthesis

The structural motifs present in 4-Bromo-3-formylphenyl acetate (B1210297) make it an attractive starting material for the synthesis of new agrochemical candidates. The presence of a bromine atom, a formyl group, and a phenyl acetate moiety allows for stepwise and selective modifications to build complex molecular architectures with potential fungicidal or herbicidal properties.

The development of new agrochemicals is crucial for ensuring food security, and intermediates that offer diverse synthetic possibilities are in high demand. Substituted benzaldehydes, for instance, are important in the preparation of various agrochemicals. While direct applications of 4-Bromo-3-formylphenyl acetate are not extensively documented in publicly available research, its potential can be inferred from the reactivity of its functional groups in the synthesis of analogous compounds. For example, brominated aromatic compounds are frequently used in cross-coupling reactions to construct the core structures of many pesticides. The formyl group can be readily converted into other functionalities or used to introduce heterocyclic rings, which are common in modern agrochemicals.

Research into related compounds has demonstrated the utility of these functional groups. For instance, various phenyl-substituted benzoylpyrazoles have been synthesized and tested as potential grass herbicides. The synthesis of such complex molecules often relies on the availability of appropriately substituted phenyl intermediates. Similarly, the synthesis of heterocyclic analogues of herbicides like bromoxynil (B128292) highlights the importance of functionalized aromatic precursors. The development of novel fungicides has also utilized substituted aromatic amines, which can be synthesized from precursors like this compound through reactions involving the formyl group.

The following table outlines potential synthetic routes for agrochemical precursors starting from this compound, based on known chemical transformations of similar molecules.

| Precursor Type | Potential Agrochemical Class | Synthetic Transformation of this compound |

| Substituted Phenylpyrazoles | Herbicides | Reaction of the formyl group to form a hydrazone, followed by cyclization and further modification via the bromo group. |

| Heterocyclic Carboxamides | Fungicides | Oxidation of the formyl group to a carboxylic acid, followed by amide coupling and subsequent cross-coupling at the bromo position. |

| Phenyl-substituted Triazoles | Fungicides | Conversion of the formyl group to an oxime, followed by cyclization with a suitable reagent. |

Development of Novel Ligands for Catalysis

The field of catalysis heavily relies on the design and synthesis of organic ligands that can coordinate with metal centers to create highly active and selective catalysts. The functional groups on this compound provide an excellent platform for the construction of novel ligand architectures.

The formyl group is particularly useful for synthesizing Schiff base ligands through condensation reactions with primary amines. Schiff bases are a well-established class of ligands that can form stable complexes with a wide range of transition metals. These metal complexes have found applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

By reacting this compound with different amines, a diverse library of Schiff base ligands can be generated. The electronic and steric properties of these ligands can be fine-tuned by varying the substituent on the amine. The bromine atom on the phenyl ring offers a further point of modification, allowing for the introduction of additional coordinating groups or for anchoring the ligand to a solid support. The acetate group can also be hydrolyzed to a hydroxyl group, which can participate in metal coordination.

The synthesis of Schiff base ligands from substituted salicylaldehydes and their subsequent complexation with metals like palladium, copper, and nickel are widely reported. nih.govijcrr.com These complexes have shown significant catalytic activity in various organic reactions. For example, palladium(II) complexes with Schiff base ligands have been used as catalysts in Heck coupling reactions. researchgate.net While direct examples using this compound are not prevalent in the literature, the established reactivity of the formyl group in forming Schiff bases strongly supports its potential in this area.

The table below summarizes the potential types of ligands that can be synthesized from this compound and their potential catalytic applications.

| Ligand Type | Metal Complex | Potential Catalytic Application |

| Bidentate Schiff Base | Palladium(II) | Heck and Suzuki cross-coupling reactions |

| Tridentate Schiff Base | Copper(II) | Oxidation of alcohols |

| Tetradentate Salen-type | Cobalt(II) | Asymmetric catalysis |

The development of new ligands is a continuous effort in the field of catalysis to improve reaction efficiency, selectivity, and sustainability. This compound represents a promising and adaptable starting material for the creation of such novel and effective ligands.

Advanced Spectroscopic and Computational Characterization of 4 Bromo 3 Formylphenyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. These techniques display correlations between nuclei, allowing for a definitive assignment of the complex aromatic region and confirmation of substituent placement.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are spin-coupled to each other, typically through two or three bonds. For 4-Bromo-3-formylphenyl acetate (B1210297), the COSY spectrum would be expected to show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring. For instance, the proton at position 6 (H6) would show a correlation to the proton at position 5 (H5), and H5 would, in turn, show a correlation to the proton at position 2 (H2).

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached carbons. The HSQC spectrum provides a direct link between the ¹H and ¹³C assignments. Each of the three aromatic protons (H2, H5, H6) would show a distinct correlation to its corresponding carbon atom (C2, C5, C6). Similarly, the aldehyde proton would correlate with the formyl carbon, and the methyl protons of the acetate group would correlate with the methyl carbon.

The aldehyde proton showing correlations to C2, C3, and C4, definitively placing the formyl group at position 3.

The methyl protons of the acetate group showing a correlation to the acetate carbonyl carbon and, importantly, to the aromatic carbon C4, confirming the position of the ester linkage.

The aromatic proton H2 showing correlations to C4 and the formyl carbon, while H5 would show correlations to C1 and C3.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could reveal through-space interactions between the aldehyde proton and the aromatic proton at H2, providing further confirmation of the substituent arrangement and information about the preferred conformation of the formyl group.

The predicted NMR data based on these techniques are summarized in the table below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H2 | ~8.1 | C2 (~132) | C4, C6, Formyl C=O |

| H5 | ~7.5 | C5 (~128) | C1, C3, C4 |

| H6 | ~7.9 | C6 (~135) | C2, C4 |

| Formyl H | ~10.0 | Formyl C=O (~189) | C2, C3, C4 |

| Acetate CH₃ | ~2.3 | Acetate CH₃ (~21) | Acetate C=O, C4 |

| C1 | - | ~138 | - |

| C3 | - | ~134 | - |

| C4 | - | ~152 | - |

| Acetate C=O | - | ~168 | - |

Note: Chemical shifts are estimated values and may vary based on solvent and experimental conditions.

While solution-state NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of molecules in their crystalline form. researchgate.net For 4-Bromo-3-formylphenyl acetate, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Complement X-ray Diffraction Data: ssNMR can provide information that is complementary to X-ray crystallography. For example, it is highly sensitive to the positions of light atoms like hydrogen, which can be difficult to locate precisely with X-ray diffraction.

Study Molecular Dynamics: By using specific ssNMR techniques, it is possible to study dynamic processes in the solid state, such as the rotation of the acetate's methyl group or subtle conformational changes of the formyl group within the crystal lattice.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution ¹³C spectra in the solid state. researchgate.net The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of molecular tumbling, providing valuable information about intermolecular interactions. researchgate.net

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Advanced MS methods provide not only the molecular weight but also crucial information about the molecule's elemental composition and substructures.

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. For this compound (C₉H₇BrO₃), the exact mass of its molecular ion can be calculated and compared to the experimentally measured value. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺• and [M+2]⁺•) of nearly equal intensity.

Calculated Monoisotopic Mass of C₉H₇⁷⁹BrO₃: 241.9630 u Calculated Monoisotopic Mass of C₉H₇⁸¹BrO₃: 243.9610 u

An experimental HRMS measurement matching these values would unequivocally confirm the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision with an inert gas. nih.gov The resulting fragment ions provide a "fingerprint" that reveals the molecule's substructures and connectivity. The fragmentation pathways of ions can be complex but often follow predictable chemical principles. nih.gov

A plausible fragmentation pathway for this compound would likely proceed through several key steps:

Loss of Ketene (B1206846): A common fragmentation for phenyl acetates is the neutral loss of ketene (CH₂=C=O, 42.01 u). This would result in the formation of a 4-bromo-3-formylphenol radical cation.

Loss of Formyl Radical: The molecular ion could lose a formyl radical (•CHO, 29.00 u) to form a bromophenyl acetate-derived cation.

Loss of Acetyl Radical: Cleavage of the ester bond could lead to the loss of an acetyl radical (•COCH₃, 43.02 u).

Subsequent Fragmentations: These initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the phenol (B47542) or formyl-containing fragments, or the loss of a bromine radical (•Br).

| Proposed Fragment Ion | Formula | m/z (for ⁷⁹Br) | Plausible Origin |

| [M - CH₂CO]⁺• | C₇H₅BrO₂ | 200 | Loss of ketene from molecular ion |

| [M - CHO]⁺ | C₈H₇BrO₂ | 213 | Loss of formyl radical from molecular ion |

| [M - COCH₃]⁺ | C₇H₄BrO₂ | 199 | Loss of acetyl radical from molecular ion |

| [M - CH₂CO - CO]⁺• | C₆H₅BrO | 172 | Loss of CO from the 4-bromo-3-formylphenol ion |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound at the atomic level. mdpi.comrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and torsion angles with high precision.

For this compound, an SCXRD analysis would provide:

Unambiguous Confirmation of Constitution: It would confirm the substitution pattern on the benzene ring and the connectivity of the acetate and formyl groups.

Detailed Conformational Information: The analysis would reveal the planarity of the benzene ring and the precise orientation of the formyl and acetate substituents relative to the ring. Torsion angles would define whether the carbonyl groups are coplanar with the aromatic system.

Intermolecular Interactions: The crystal packing arrangement would be elucidated, revealing any non-covalent interactions that stabilize the crystal lattice. mdpi.com These could include C-H···O hydrogen bonds involving the carbonyl oxygens, or potentially halogen bonding involving the bromine atom. Such interactions are crucial for understanding the physical properties of the solid material.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational isomers of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to its structure and bonding.

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The presence of the ester group can be confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1760-1780 cm⁻¹ in the FT-IR spectrum. The formyl group's carbonyl stretch is anticipated at a slightly lower wavenumber, generally between 1690 and 1715 cm⁻¹. The carbon-hydrogen (C-H) stretching of the aldehyde group usually appears as a distinctive pair of bands around 2820 and 2720 cm⁻¹.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the acetate group will likely produce strong bands in the 1000-1300 cm⁻¹ range. The carbon-bromine (C-Br) stretching vibration is expected at a lower frequency, typically in the 500-650 cm⁻¹ range.

By analyzing the precise positions and intensities of these vibrational bands, and by comparing experimental spectra with those predicted from computational models, it is possible to deduce information about the molecule's preferred conformation in the solid state or in solution.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Acetate Ester | C=O stretch | 1760-1780 |

| Formyl | C=O stretch | 1690-1715 |

| Formyl | C-H stretch | 2810-2830 and 2710-2730 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Acetate Ester | C-O stretch | 1000-1300 |

Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* and n→π* transitions associated with the aromatic ring and the carbonyl groups of the formyl and acetate moieties.

The benzene ring is a strong chromophore, and its π→π* transitions are expected to result in intense absorption bands in the UV region. The presence of the bromine atom, the formyl group, and the acetate group as substituents on the benzene ring will influence the position and intensity of these bands. The formyl group, being an electron-withdrawing group, can extend the conjugation of the π-system, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths.

The carbonyl groups of both the formyl and acetate functions also possess non-bonding (n) electrons, which can be excited to anti-bonding π* orbitals (n→π* transitions). These transitions are typically weaker in intensity compared to π→π* transitions and may appear as shoulders on the main absorption bands. The solvent environment can also play a significant role in the position of these absorption bands.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π→π* | Benzene Ring and C=O | 200-300 |

| n→π* | Formyl C=O | 300-350 |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of this compound. By performing a geometry optimization, the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule can be calculated. These theoretical parameters can then be compared with experimental data if available.

Conformer analysis, a systematic search for different stable spatial arrangements of the atoms, can also be carried out. For this compound, this would involve studying the rotational barriers around the C-O bond of the ester and the C-C bond connecting the formyl group to the ring to identify the most energetically favorable conformers.

DFT calculations provide a detailed picture of the electronic structure of the molecule. The analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack.

Theoretical modeling can be employed to investigate potential reaction pathways involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.

Future Research Trajectories and Unexplored Avenues for 4 Bromo 3 Formylphenyl Acetate

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

Current synthetic routes to 4-Bromo-3-formylphenyl acetate (B1210297) and related structures often rely on classical methods that may involve multiple steps, stoichiometric reagents, and halogenated solvents. A primary future objective is the development of more sustainable and atom-economical pathways. Research should focus on:

Catalytic C-H Functionalization: Directing group-assisted C-H activation could enable the introduction of the formyl and bromo groups onto a simpler phenyl acetate precursor, avoiding pre-functionalized starting materials and reducing waste.

Flow Chemistry Processes: Transitioning the synthesis to continuous flow reactors can offer improved safety, efficiency, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage.

Bio-catalysis: Investigating enzymatic transformations for the selective oxidation or halogenation of a suitable precursor could offer a highly sustainable and selective synthetic route, operating under mild, aqueous conditions.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | Reduced step count, high atom economy, less waste. | Development of selective and efficient catalyst systems. |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control, reduced solvent. | Optimization of reactor design and reaction conditions. |

| Bio-catalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme screening and engineering for desired transformations. |

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The unique electronic and steric environment created by the interplay of the bromo, formyl, and acetate groups could give rise to unconventional reactivity. Future research should systematically explore novel transformations beyond the standard reactions of each functional group. This includes:

Ortho-Directed Metallation: Investigating the potential of the formyl or acetate group to direct metallation to the adjacent C-H bonds, opening pathways to novel polysubstituted aromatic compounds.

Palladium and Copper Catalysis: Moving beyond standard cross-coupling reactions to explore novel catalytic cycles, such as tandem reactions where the bromo and formyl groups participate sequentially to build complex molecular architectures.

Photoredox Catalysis: Utilizing visible light-driven catalysis to engage the bromo-aryl moiety in radical-based transformations, enabling the formation of C-C and C-heteroatom bonds under exceptionally mild conditions.

Integration into Multicomponent Reactions and Cascade Processes for Enhanced Efficiency

Multicomponent reactions (MCRs) and cascade processes offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single operation. rsc.orgmdpi.com The aldehyde functionality of 4-Bromo-3-formylphenyl acetate makes it an ideal candidate for integration into such processes. Future avenues include:

Isocyanide-Based MCRs: Employing the aldehyde group in reactions like the Ugi or Passerini reactions to generate complex, peptide-like scaffolds decorated with a bromo-phenyl group, which can be further functionalized. mdpi.com

Cascade Annulations: Designing novel cascade reactions where an initial reaction at the formyl group triggers a subsequent intramolecular cyclization involving the bromo-substituent or another position on the aromatic ring. nih.govresearchgate.net This could provide rapid access to novel heterocyclic ring systems.

Organocatalyzed Cascades: Developing asymmetric organocatalytic sequences that utilize the aldehyde to create stereochemically rich products, a highly sought-after goal in pharmaceutical synthesis.

Application in Medicinal Chemistry as a Privileged Synthetic Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. sciencebulletin.org The this compound structure possesses key features that suggest its potential as a starting point for developing such scaffolds. It offers:

Multiple Points for Diversification: The aldehyde can be converted into a wide array of functional groups or used to link to other molecular fragments. The bromo-substituent is a versatile handle for cross-coupling reactions, and the acetate can be hydrolyzed to a phenol (B47542) for further modification.

Defined Three-Dimensional Vectoriality: The substitution pattern provides a rigid core from which substituents can be projected into specific regions of space, facilitating tailored interactions with protein binding pockets.

Future research should focus on synthesizing small, diverse libraries of compounds derived from this scaffold and screening them against various biological targets to validate its "privileged" status. dundee.ac.uk

| Feature | Medicinal Chemistry Relevance | Example Application |

| Aldehyde Group | Reductive amination, Wittig reactions, imine formation. | Linker for attachment to pharmacophores. |

| Bromo Substituent | Suzuki, Sonogashira, Buchwald-Hartwig couplings. | Introduction of diverse aryl or alkyl groups. |

| Acetate/Phenol Group | Ether or ester linkage, aromatic substitution. | Modulation of solubility and hydrogen bonding capacity. |

Design and Synthesis of Novel Functional Materials Incorporating the Compound

The aromatic nature and versatile functional handles of this compound make it an attractive building block for novel functional materials. Unexplored avenues include:

Liquid Crystals: The rigid core structure is a common feature in liquid crystalline molecules. Modification of the acetate group and extension of the molecular structure through reactions at the bromo and formyl positions could lead to new classes of liquid crystals with unique phase behaviors.

Organic Emitters for OLEDs: The phenyl scaffold could be incorporated into larger conjugated systems designed for applications in organic light-emitting diodes (OLEDs). The functional groups provide handles for tuning the electronic properties and emission characteristics of the final material.

Porous Organic Polymers: Polymerization of the compound or its derivatives, for instance, through reactions of the aldehyde, could lead to microporous materials with potential applications in gas storage, separation, or catalysis.

Investigation of Environmental Fate, Biodegradation Pathways, and Ecotoxicity Profiles

As with any chemical compound intended for broader application, a thorough understanding of its environmental impact is crucial. Currently, there is a lack of data on the environmental fate of this compound. Future research must address this gap by:

Assessing Biodegradability: Conducting standardized tests (e.g., OECD guidelines) to determine the extent and rate of its biodegradation by environmental microorganisms.

Identifying Degradation Products: Using analytical techniques like mass spectrometry to identify the metabolites and breakdown products formed during biodegradation to assess their potential toxicity.

Ecotoxicity Studies: Evaluating the acute and chronic toxicity of the compound towards representative aquatic and terrestrial organisms (e.g., algae, daphnia, fish, and earthworms).

These studies are essential to ensure that any future applications of this compound are environmentally sustainable.

Advances in Chemoinformatics and Machine Learning for Predictive Synthesis and Reactivity

Chemoinformatics and machine learning (ML) are transforming chemical research by enabling the prediction of properties and reaction outcomes. nih.gov Applying these tools to this compound could accelerate its development:

Predictive Synthesis: Using ML models to predict the optimal reaction conditions for its synthesis or its derivatization, thereby reducing the need for extensive empirical screening.

Reactivity Prediction: Developing quantitative structure-reactivity relationship (QSRR) models to predict the outcome of novel transformations or its participation in complex reaction networks.

Virtual Screening for Properties: Employing computational methods to predict the potential of its derivatives as medicinal scaffolds or functional materials, allowing for the prioritization of synthetic targets. nih.gov This approach can significantly streamline the discovery process for new applications.

Q & A

Q. Stability Challenges :

- Hydrolysis : The acetate ester is prone to cleavage in humid conditions.

- Light sensitivity : Brominated aromatics may degrade under UV exposure.

Methodology : - Store at 0–6°C in amber vials with desiccants (e.g., silica gel) .

- Prepare derivatives (e.g., trimethylsilyl ethers) for long-term storage if reactivity permits .

Advanced: How is this compound utilized in synthesizing heterocyclic scaffolds?

Application Example :

The formyl and bromo groups enable diverse transformations:

Oxadiazole Formation : React with hydroxylamine to form imine intermediates, followed by cyclization to yield 1,2,4-oxadiazoles (e.g., 3-aryl-5-methyl-1,2,4-oxadiazoles) .

Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., arylboronic acids) to extend conjugation for photochemical studies .

Key Data : Reported yields for analogous reactions range from 60–85%, depending on catalyst (Pd(PPh₃)₄ vs. XPhos Pd G3) .

Advanced: What analytical techniques differentiate between this compound and its positional isomers?

Q. Methodology :

- 13C NMR : The carbonyl carbon of the formyl group resonates at δ ~190 ppm, distinct from ketones (δ ~205 ppm) or esters (δ ~170 ppm) .

- High-Resolution MS : Exact mass for C₉H₇BrO₃ ([M+H]⁺) is 256.9532; positional isomers (e.g., 2-bromo-5-formyl) show distinct fragmentation patterns .

Advanced: How to troubleshoot low yields in formylation reactions of brominated phenyl acetates?

Q. Root Cause Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products